Acétate de fluocortolone

Vue d'ensemble

Description

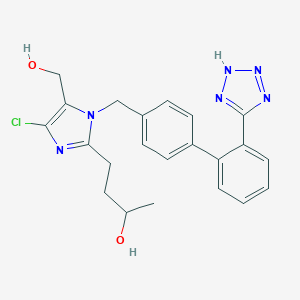

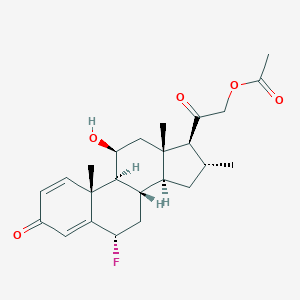

Fluocortolone Acetate, also known as Fluocortolone Acetate, is a useful research compound. Its molecular formula is C24H31FO5 and its molecular weight is 418.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fluocortolone Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluocortolone Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement topique des affections cutanées

L'acétate de fluocortolone est un glucocorticoïde utilisé par voie topique pour diverses affections cutanées . Il possède une activité anti-inflammatoire, ce qui contribue à réduire l'enflure, les rougeurs et les démangeaisons causées par ces affections .

Utilisation systémique

Outre l'application topique, l'this compound peut également être utilisé par voie systémique . Cela signifie qu'il peut être pris par voie orale ou injecté pour traiter des affections qui touchent l'ensemble de l'organisme.

Traitement de l'inflammation cutanée

L'this compound est utilisé dans le traitement de l'inflammation cutanée . Il contribue à réduire les symptômes de l'inflammation tels que les rougeurs, l'enflure et les démangeaisons.

Thérapie corticostéroïde

L'this compound est associé à la thérapie corticostéroïde . Les corticostéroïdes sont un type de médicament qui réduit l'inflammation dans l'organisme. Ils sont utilisés pour traiter diverses affections, notamment les allergies, l'asthme, les maladies auto-immunes, et bien plus encore.

Étude de la pharmacocinétique

La pharmacocinétique de l'this compound a été étudiée lors de différents schémas d'administration orale . La pharmacocinétique est l'étude de la manière dont un médicament est absorbé, distribué, métabolisé et excrété par l'organisme.

Recherche en neurologie

Des recherches ont été menées pour comparer les effets du traitement par la fluocortolone et la fluocortolone + l'acyclovir chez les patients atteints de paralysie faciale de Bell . Ces recherches contribuent à notre compréhension de la manière dont l'this compound peut être utilisé dans le traitement des affections neurologiques.

Mécanisme D'action

Target of Action

Fluocortolone Acetate is a glucocorticoid . The primary target of glucocorticoids is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoids . The GR is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Upon binding to the GR, Fluocortolone Acetate forms a complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA and modulates gene transcription . This modulation can either upregulate or downregulate the transcription of specific genes, depending on the GREs’ location and the surrounding DNA sequence .

Biochemical Pathways

As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It can also suppress the immune response by affecting the function of various immune cells .

Pharmacokinetics

Fluocortolone Acetate is rapidly absorbed after oral administration, reaching maximum plasma levels within 1.4–2.1 hours . The peak plasma levels and areas under the plasma level-time curves increase proportionally with the dose . The plasma half-life is approximately 1.76 hours, and the volume of distribution and oral clearance are independent of the dose . These properties suggest that Fluocortolone Acetate has good bioavailability.

Result of Action

The primary result of Fluocortolone Acetate’s action is the reduction of inflammation and immune response . This makes it useful for treating various conditions characterized by inflammation or overactive immune response, such as certain skin disorders . It should be noted that long-term use of glucocorticoids can lead to side effects such as skin thinning, bruising, and delayed wound healing .

Action Environment

The action of Fluocortolone Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Moreover, individual factors such as the patient’s age, sex, genetic makeup, and overall health status can also influence the drug’s action . Therefore, the dosage and administration of Fluocortolone Acetate should be carefully adjusted based on the individual patient’s condition and response to therapy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fluocortolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, which means it interacts with the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . The nature of these interactions is typically through binding to the receptor, which then influences the transcription of specific genes .

Cellular Effects

Fluocortolone Acetate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating gene expression, which can affect a wide range of cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of Fluocortolone Acetate involves its binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to influence the transcription of specific genes . This can lead to changes in the production of proteins, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

As a glucocorticoid, it is likely to be transported into cells via passive diffusion and bind to intracellular glucocorticoid receptors .

Subcellular Localization

The subcellular localization of Fluocortolone Acetate is likely to be in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex then translocates to the nucleus, where it can influence gene transcription

Propriétés

IUPAC Name |

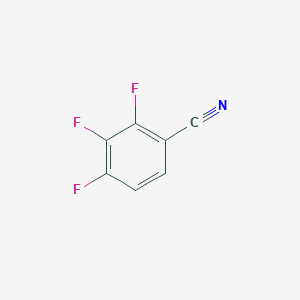

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRIOASVODQEX-WLDNQIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151833 | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-82-5 | |

| Record name | Fluocortolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)